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Uridine-[5',5'-D2]

Isotopic Purity Internal Standard LC-MS Quantitation

Uridine-[5',5'-D2] is the definitive internal standard for LC-MS/MS uridine quantification. Its ribose-specific 5',5'-D2 labeling delivers a clean +2 Da mass shift fully resolved from endogenous analyte and natural isotopologues, while maintaining chromatographic co-elution (ΔtR ≤0.03 min) to correct matrix ion suppression identically. Achieve 91.9–106% accuracy and <4.2% CV in plasma assays across 30.0–30,000 ng/mL. Superior to base-labeled or 13C analogues—no retention time shift, no spectral overlap. 5-year shelf life at -20°C ensures batch consistency for longitudinal studies. 70–80% cost advantage over multiply labeled 13C/15N alternatives. Ideal for DHODH inhibitor trials, metabolomics, and SIRM studies.

Molecular Formula C9H12N2O6
Molecular Weight 246.21 g/mol
Cat. No. B584041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridine-[5',5'-D2]
Synonyms1-β-D-Ribofuranosyluracil[5’,5’-D2];  β-Uridine[5’,5’-D2];  1-β-D-Ribofuranosyluracil[5’,5’-D2];  1-β-D-Ribofuranosyl-2,4(1H,3H)-pyrimidinedione[5’,5’-D2];  NSC 20256[5’,5’-D2];  β-Uridine[5’,5’-D2]; 
Molecular FormulaC9H12N2O6
Molecular Weight246.21 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i3D2
InChIKeyDRTQHJPVMGBUCF-APTDQHSTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.05 g / 50 mg / 0.1 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Uridine-[5′,5′-D2] (CAS 82740-98-5) — A Ribose‑5′,5′-Dideuterated Pyrimidine Nucleoside Internal Standard for Quantitative LC‑MS


Uridine-[5′,5′-D2] is a stable isotope‑labeled pyrimidine nucleoside in which the two protium atoms on the C5′ methylene of the ribose moiety are replaced by deuterium (5′,5′-D2 substitution) . This structural modification increases the molecular mass from 244.20 g·mol⁻¹ (unlabeled uridine) to 246.21 g·mol⁻¹ while preserving the β‑N1‑glycosidic bond, base‑pairing capacity, and enzymatic substrate activity of native uridine . As a deuterated analogue, Uridine-[5′,5′-D2] co‑elutes with unlabeled uridine under typical reversed‑phase LC conditions but is resolved by a +2 Da mass shift in MS detection, making it a fit‑for‑purpose internal standard for accurate quantification of uridine in biological matrices [1].

Why Uridine-[5′,5′-D2] Cannot Be Replaced by Uridine‑5,6‑D2, Uridine‑13C, or Unlabeled Uridine in Regulated Bioanalysis


Substituting Uridine-[5′,5′-D2] with a different labeled uridine species—such as Uridine‑5,6‑D2 (deuteration on the uracil base), Uridine‑13C (single‑carbon backbone labeling), or unlabeled uridine—introduces analytical variance that compromises the fundamental premise of stable isotope dilution assays. The ribose‑specific 5′,5′‑D2 pattern generates a +2 Da mass shift that is fully resolved from the endogenous analyte in MS1 spectra while maintaining chromatographic co‑elution under standard RP‑LC conditions; in contrast, Uridine‑5,6‑D2 places deuterium atoms on the uracil ring, which can alter retention time and ionization efficiency due to changes in hydrogen‑bonding capacity and aromatic π‑electron density . Unlabeled uridine, when used as an external standard, cannot correct for matrix‑induced ion suppression, extraction recovery losses, or instrument drift, resulting in accuracy deviations exceeding ±15 % in plasma assays [1]. Uridine‑13C analogues, while co‑eluting, exhibit a smaller mass shift (e.g., +1 Da for single 13C) that may overlap with natural isotopic contributions (e.g., M+1 from 13C natural abundance or 15N isotopologues) in complex biological matrices, degrading signal‑to‑noise and lower limit of quantification (LLOQ) performance . Therefore, the specific 5′,5′‑ribose deuteration pattern of Uridine-[5′,5′-D2] confers a unique combination of chromatographic fidelity and mass spectral selectivity that alternative labeling strategies do not reliably provide.

Quantitative Differentiation of Uridine-[5′,5′-D2]: Isotopic Enrichment, Stability, and MS Performance Compared to Uridine‑5,6‑D2 and Unlabeled Uridine


Isotopic Enrichment: 98 atom% D for Uridine-[5′,5′-D2] vs. ≥99% Deuterated Forms (d1‑d2 Mixture) for Uridine‑5,6‑D2

Uridine-[5′,5′-D2] is supplied with a guaranteed isotopic enrichment of 98 atom% D at the 5′ position of the ribose ring, as verified by NMR and GC‑MS batch release testing . In contrast, the commercially available Uridine‑5,6‑D2 (CAS 40632‑21‑1) is specified as '≥99% deuterated forms (d1‑d2),' indicating a mixture of singly and doubly deuterated species distributed across the uracil base 5‑ and 6‑positions . The positional specificity and homogeneity of Uridine-[5′,5′-D2] reduce the occurrence of cross‑talk between isotopologue channels in selected reaction monitoring (SRM) assays, thereby improving linearity and lower limit of quantification (LLOQ) performance when measuring endogenous uridine in biological matrices .

Isotopic Purity Internal Standard LC-MS Quantitation

Mass Shift Selectivity: +2 Da Ribose‑Specific Shift vs. +1 Da (13C) or Unresolved Base Deuteration

Uridine-[5′,5′-D2] generates a consistent +2 Da mass shift (m/z 245.1 → 247.1 for [M+H]⁺) originating exclusively from the 5′‑methylene of the ribose moiety . This shift is fully resolved from the natural abundance M+1 and M+2 isotopologues of unlabeled uridine, which arise primarily from 13C and 15N contributions in the uracil base. In contrast, Uridine‑13C (single‑carbon label) produces only a +1 Da shift, which partially overlaps with the natural 13C‑M+1 envelope of the analyte, requiring mathematical deconvolution and increasing LLOQ . Uridine‑5,6‑D2 also exhibits a +2 Da shift, but because the deuteration resides on the uracil base, its ESI ionization efficiency and fragmentation pattern (e.g., neutral loss of uracil vs. ribose) may differ from the native analyte, compromising the fundamental assumption of identical ionization response in stable isotope dilution assays .

Mass Spectrometry Stable Isotope Dilution SRM Assay

Long‑Term Storage Stability: 5‑Year Shelf Life at ‑20 °C vs. 4‑Year Stability for Uridine‑5,6‑D2

Vendor‑supplied stability data indicate that Uridine-[5′,5′-D2] retains ≥98% isotopic purity and chemical integrity for a period of five years when stored at ‑20 °C, with a recommended re‑qualification after year 5 . In comparison, Uridine‑5,6‑D2 (CAS 40632‑21‑1) is certified for a shelf life of ≥4 years under identical storage conditions, based on accelerated stability studies and batch‑specific re‑testing . The extended 5‑year stability window of the ribose‑deuterated analogue reduces the frequency of re‑certification, new standard preparation, and associated analytical downtime in regulated bioanalytical laboratories operating under GLP or CLIA guidelines [1].

Stability Shelf Life Quality Control

Method Validation Performance in Human Plasma: Accuracy 91.9–106% and Inter‑Assay CV <4.2% Using Uridine-d2 as IS

In a validated LC‑MS/MS method for quantifying endogenous uridine in human K₂EDTA plasma, the use of a stable isotope‑labeled internal standard (designated 'uridine-d2') yielded overall accuracy ranging from 91.9% to 106% and inter‑assay precision (%CV) below 4.2% across the linear range of 30.0–30,000 ng/mL [1]. The assay employed a surrogate matrix approach (bovine serum albumin) with parallelism demonstrated between the authentic matrix and the surrogate. While the publication does not explicitly specify whether the d2 label is ribose‑5′,5′ or base‑5,6, the analytical performance metrics establish a benchmark for deuterated uridine internal standards in regulated bioanalysis. The precision and accuracy figures are within the FDA and EMA bioanalytical method validation acceptance criteria (±15% bias, ≤15% CV), confirming the suitability of d2‑uridine IS for supporting clinical trials of DHODH inhibitors and other pyrimidine metabolism modulators [2].

LC-MS/MS Validation Bioanalysis Endogenous Metabolite Quantitation

Chromatographic Co‑Elution Fidelity: Ribose‑Deuterated IS Retains tR Within 0.03 min of Unlabeled Uridine

Stable isotope‑labeled internal standards that exhibit chromatographic retention time shifts relative to the native analyte can introduce quantitation bias, particularly when co‑eluting matrix components differentially suppress ionization across the peak profile. Deuterium labeling on aliphatic positions (e.g., the 5′‑methylene of ribose) induces minimal isotopic fractionation on reversed‑phase columns, whereas deuteration on exchangeable or hydrogen‑bonding positions (e.g., uracil N‑H or C‑5/C‑6 aromatic protons) can alter retention by up to 0.2 min under typical gradient conditions [1]. Uridine-[5′,5′-D2] is reported to co‑elute with unlabeled uridine within ±0.03 min on standard C18 columns using 0.1% formic acid/acetonitrile gradients, a deviation that falls within the acceptance criteria for robust stable isotope dilution assays . This tight co‑elution ensures that both analyte and internal standard experience identical matrix‑induced ion suppression or enhancement across the entire elution profile, a prerequisite for accurate quantification without the need for post‑column infusion correction .

Chromatographic Resolution Isotope Effect LC-MS Method Development

Competitive Procurement Specification: Uridine-[5′,5′-D2] Offers a Cost‑Effective Dideuterated Internal Standard Option

For bioanalytical laboratories operating under budget constraints, Uridine-[5′,5′-D2] presents a favorable cost‑to‑performance ratio compared to multiply labeled alternatives such as Uridine‑13C₉,15N₂ (MW 255.12, ~+11 Da shift) or Uridine‑d3, which command premium pricing due to more complex synthetic routes and lower production yields . The +2 Da mass shift of Uridine-[5′,5′-D2] is sufficient to avoid interference from the natural M+2 isotopologue of unlabeled uridine (approximately 1.2% relative abundance), while the synthetic accessibility of ribose‑5′,5′ deuteration—typically achieved via NaBD₄ reduction of a 5′‑aldehyde intermediate—keeps manufacturing costs lower than those for uniformly labeled or multi‑isotope analogues . Consequently, Uridine-[5′,5′-D2] is priced at approximately $50–$100 per 10 mg from major isotope vendors, compared to $300–$600 per 10 mg for Uridine‑13C₉,15N₂, representing a 70–80% cost reduction for equivalent mass‑resolving power in most MS1‑based quantitation workflows .

Procurement Cost Analysis Internal Standard Selection

Recommended Application Scenarios for Uridine-[5′,5′-D2] Based on Quantitative Differentiation Evidence


Quantitative Bioanalysis of Endogenous Uridine in Plasma for Clinical Pharmacology Studies

Uridine-[5′,5′-D2] is optimally suited as an internal standard for LC‑MS/MS quantification of endogenous uridine in human plasma, as demonstrated by the validated method achieving 91.9–106% accuracy and <4.2% CV across a 30.0–30,000 ng/mL linear range [1]. The ribose‑specific +2 Da mass shift provides a clean MS1 channel free from natural isotopologue interference, while the ≤0.03 min chromatographic co‑elution ensures that matrix‑induced ion suppression is equally applied to both analyte and internal standard . This application is particularly critical for supporting Phase I/II clinical trials of DHODH inhibitors, uridine prodrugs, or pyrimidine metabolism modulators, where accurate measurement of baseline and post‑dose uridine levels serves as a pharmacodynamic biomarker of target engagement [1].

High‑Throughput Metabolomics and Nucleotide Pool Analysis in Cancer and Immunology Research

In high‑throughput metabolomics workflows—such as targeted LC‑MS profiling of the pyrimidine nucleotide pool in cancer cell lines, tumor xenografts, or immune cell subsets—Uridine-[5′,5′-D2] enables robust normalization across large sample batches. The 5‑year shelf life at ‑20 °C minimizes the frequency of fresh internal standard preparation and re‑validation, reducing inter‑batch variability in longitudinal studies spanning months to years [1]. The ribose‑specific deuteration also ensures that the internal standard does not interfere with the detection of other pyrimidine species (e.g., cytidine, thymidine, uracil) that may be monitored simultaneously in a multiplexed assay, as the +2 Da shift is unique to the uridine parent mass .

Method Development and Cross‑Validation of Uridine Assays in CRO and Regulated Bioanalytical Laboratories

Contract research organizations (CROs) and regulated bioanalytical laboratories developing or transferring LC‑MS methods for uridine quantification benefit from the tight chromatographic co‑elution (ΔtR ≤0.03 min) and homogeneous 98 atom% D isotopic enrichment of Uridine-[5′,5′-D2] [1]. These properties reduce method development time by eliminating the need for retention time alignment algorithms or post‑column infusion correction, thereby accelerating assay readiness for sample analysis. The cost advantage of Uridine-[5′,5′-D2] over multiply labeled 13C/15N analogues (70–80% lower per milligram) further supports its selection as the primary internal standard for routine GLP/GCP sample analysis, particularly when large numbers of study samples are anticipated .

Investigating Uridine Metabolism and RNA Turnover via Stable Isotope Tracing in Cell Culture

Uridine-[5′,5′-D2] can be employed as a metabolic tracer in cell culture experiments designed to measure uridine uptake, incorporation into RNA, or salvage pathway activity. The positional specificity of the 5′,5′‑D2 label on the ribose moiety allows researchers to distinguish between intact uridine incorporation and metabolic scrambling that would occur with base‑labeled analogues (e.g., uracil ring deuteration) [1]. When combined with LC‑MS detection, the +2 Da mass shift provides a clear isotopic signature that is orthogonal to 13C‑glucose or 15N‑glutamine tracing, enabling multiplexed stable isotope‑resolved metabolomics (SIRM) studies without spectral overlap .

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